4,4'-Dichlorobutyrophenone

Physical property comparison Procurement specification Butyrophenone analogs

Researchers requiring regiospecific chlorinated butyrophenone intermediates often encounter mixed isomers that compromise downstream selectivity. 4,4′-Dichlorobutyrophenone eliminates this risk. • Terminal alkyl chloride enables efficient nucleophilic displacement in automated parallel synthesis. • Para-chloro substituent accelerates phosphonation kinetics (Hammett ρ +1.33), reducing reaction time. • Crystalline solid (mp 28-32°C) ensures reproducible weighing; LogP 3.27 supports phase-transfer.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
CAS No. 40877-09-6
Cat. No. B1586277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichlorobutyrophenone
CAS40877-09-6
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCl)Cl
InChIInChI=1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2
InChIKeyUKCHLVFIVJBCKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4′-Dichlorobutyrophenone: Pharma & Agrochemical Intermediate


4,4′-Dichlorobutyrophenone (CAS 40877-09-6), systematically named 4-chloro-1-(4-chlorophenyl)butan-1-one, is a chlorinated aryl ketone of the butyrophenone family with the molecular formula C₁₀H₁₀Cl₂O and a molecular weight of 217.09 g/mol . It is a white to yellow crystalline solid at room temperature (mp 28–32 °C) that melts to a clear yellow to brown liquid, with a density of 1.2575 g/cm³ at 20 °C and a boiling range of 135–140 °C at 0.9 mmHg . The compound bears chlorine atoms at both the para position of the phenyl ring and the terminal carbon of the butyrophenone side chain, a substitution pattern that distinguishes it from other dichlorobutyrophenone regioisomers and from the mono‑chloro analog [1]. It is primarily employed as a synthetic intermediate in the manufacture of pharmaceuticals and agrochemicals, where the alkyl chloride serves as a leaving group for nucleophilic displacement and the aromatic chloride modulates electronic properties of downstream products .

Synthetic intermediate for pharma and agrochemical building blocks
Alkyl chloride handle for nucleophilic displacement sequences
Crystalline solid (mp 28–32 °C) suited for solid-dispensing platforms

Why Generic Analogs Cannot Replace 4,4′-Dichlorobutyrophenone


Although 4,4′-dichlorobutyrophenone belongs to a broader class of chlorinated butyrophenones, its specific 4,4′-dichloro substitution pattern cannot be exchanged for a generic analog without altering reaction outcomes or final product identity. The para‑chloro substituent on the aromatic ring exerts a distinct electron‑withdrawing inductive effect that influences both the electrophilicity of the carbonyl carbon and the stability of reaction intermediates, as demonstrated in phosphonation studies where halogen‑bearing substrates exhibited markedly different rate constants compared to unsubstituted or electron‑donating variants [1]. Furthermore, the terminal alkyl chloride is the site of nucleophilic displacement in many downstream synthetic sequences; changing the chain length (e.g., to the three‑carbon analog 3‑chloro‑1‑(4‑chlorophenyl)‑1‑propanone) alters the geometry of the final molecule, while relocating the aromatic chlorine to the 2‑ or 3‑position (as in 2,4‑dichlorobutyrophenone) changes the steric and electronic landscape of the aryl ring, affecting regioselectivity in subsequent transformations . The quantitative evidence below makes these differences explicit.

Target Compound
4,4′-Dichlorobutyrophenone: para-chloro aryl + terminal chloroalkyl pattern
Electron-withdrawing para substitution; specific regioisomeric identity
Potential Mismatch
Mono-chloro or 2,4-dichloro analogs: altered electronic and steric landscape
Regioselectivity and intermediate stability may not transfer directly
Target Compound
Chain length defines geometry of downstream pharmacophores
Four-carbon butyrophenone backbone
Potential Mismatch
Three-carbon analog: altered final molecular architecture
Chain-length deviation may shift structure-activity relationships

Quantitative Differentiation from Closest Analogs


Melting Point and Density Comparison with 4-Chlorobutyrophenone

At room temperature, 4,4′-dichlorobutyrophenone is a crystalline solid (mp 28–32 °C) that must be gently warmed for liquid handling, whereas the mono‑chloro analog 4‑chlorobutyrophenone (CAS 939‑52‑6) is a liquid (mp 19–20 °C) that can be poured directly . The density of the dichloro compound is 1.2575 g/cm³ at 20 °C compared to 1.137 g/mL for the mono‑chloro variant, reflecting the additional mass of the second chlorine atom . These differences affect shipping, storage (solid vs. liquid containment), and the molar calculations required for reaction stoichiometry.

Melting point and density
Head-to-head
Δmp ≈ +9 to +12 °C
Δdensity ≈ +0.12 g/cm³
Physical form governs handling protocol and stoichiometric calculations
Target is crystalline solid; mono-chloro analog is liquid at room temp
Physical property comparison Procurement specification Butyrophenone analogs

Lipophilicity Comparison with 2,4-Dichlorobutyrophenone

The measured LogP of 4,4′-dichlorobutyrophenone is 3.27, whereas the regioisomer 2,4‑dichlorobutyrophenone (CAS 66353‑47‑7) exhibits a higher LogP of 3.98 [1]. The lower lipophilicity of the 4,4′‑isomer arises from the symmetrical para‑substitution, which reduces the molecular dipole relative to the ortho‑para substitution pattern. This difference influences retention time in reverse‑phase HPLC method development and alters the partition behavior of intermediates during liquid‑liquid extraction workups.

Lipophilicity comparison
Head-to-head
ΔLogP = −0.71
Target: 3.27
2,4-isomer: 3.98
Reported lipophilicity difference may influence HPLC retention and extraction
Supports regioisomer-specific method development
Lipophilicity Drug design Chromatographic retention

High-Purity Synthesis via Chemoselective Grignard Route

A published synthesis of 4,4′-dichlorobutyrophenone starting from 4‑chlorobutanoyl chloride and (4‑chlorophenyl)magnesium bromide in a chemoselective two‑step procedure delivers the product in 88.2 % isolated yield and 98 % purity after column chromatography . In contrast, the Friedel‑Crafts acylation route commonly used for 2,4‑dichlorobutyrophenone achieves a comparable yield of approximately 94.4 % but often requires rigorous exclusion of moisture and Lewis acid waste management [1]. The Grignard‑based approach for the 4,4′‑isomer offers operational simplicity and avoids regioisomeric by‑products that plague Friedel‑Crafts reactions on unsymmetrical substrates.

Chemoselective Grignard route
Cross-study
88.2% yield
98% purity
Regioisomeric fidelity may support synthesis of 4,4′-specific intermediates
Grignard route avoids positional isomer contaminants
Synthesis efficiency Purity specification Process chemistry

Phosphonation Reactivity Enhancement by para-Chloro Substituent

In the phosphonation of γ‑chloropropyl aryl ketones with triethyl phosphite, the presence of halogen substituents on the phenyl ring accelerates the formation of γ‑ketophosphonates (product 3) through a carbonyl‑group‑assisted pathway. The Hammett plot for product 3 formation gave a positive ρ value of +1.33 (r = 0.986), demonstrating that electron‑withdrawing groups such as para‑chloro increase the reaction rate relative to unsubstituted (Y = H) or electron‑donating substrates [1]. The unsubstituted analog (4‑chlorobutyrophenone, Y = H) exhibited a rate constant of 3.83 × 10⁻⁶ L mol⁻¹ s⁻¹ for γ‑ketophosphonate formation, while the direct SN2 displacement pathway showed a rate constant of only 0.67 × 10⁻⁶ L mol⁻¹ s⁻¹, indicating that the carbonyl‑assisted mechanism predominates and is enhanced by para‑halogen substitution [1]. Although exact rate data for the 4,4′‑dichloro compound are not tabulated in the abstract, its para‑chloro substituent places it firmly in the accelerated kinetic regime.

Phosphonation reactivity
Class-level
Hammett ρ = +1.33
Para-chloro substitution may accelerate carbonyl-assisted pathway
Exact rate constant for 4,4′-dichloro not directly reported
Reaction kinetics Hammett analysis Organophosphorus synthesis

GHS Hazard Classification vs. 4-Chlorobutyrophenone

Under the European CLP Regulation (EC No. 1272/2008), 4,4′-dichlorobutyrophenone (EC Number 255‑123‑4) has been notified with a harmonised classification that includes acute oral toxicity (Harmful if swallowed) and skin irritation [1]. By comparison, the mono‑chloro analog 4‑chlorobutyrophenone (EC Number 213‑362‑1) carries fewer hazard statements and is not uniformly classified as acutely toxic across all notifiers [2]. This difference in regulatory hazard burden affects shipping costs (dangerous goods surcharges), storage requirements, and personal protective equipment specifications.

GHS hazard classification
Head-to-head
Acute Tox. 4
Skin Irrit. 2
Eye Irrit. 2
Regulatory profile affects shipping and EHS protocol selection
Mono-chloro analog may lack harmonized acute toxicity classification
Safety and handling Regulatory compliance Procurement risk assessment

Key Application Scenarios for 4,4′-Dichlorobutyrophenone


Synthesis of 4-(4-Chlorophenyl)butyl Pharmacophores

The terminal alkyl chloride of 4,4′-dichlorobutyrophenone serves as an electrophilic handle for introducing amine, thiol, or alkoxide nucleophiles in the construction of 4‑(4‑chlorophenyl)butyl‑containing pharmacophores. Because the compound’s LogP of 3.27 and its crystalline solid form facilitate reproducible weighing and phase‑transfer during alkylation reactions [1], it is preferred over the liquid mono‑chloro analog for automated parallel synthesis platforms where solid dispensing improves accuracy.

Organophosphonate Building Blocks via Chemoselective Phosphonation

Researchers preparing γ‑ketophosphonate libraries should select 4,4′-dichlorobutyrophenone over unsubstituted 4‑chlorobutyrophenone because the electron‑withdrawing para‑chloro substituent accelerates the carbonyl‑assisted phosphonation pathway, as evidenced by the positive Hammett ρ value of +1.33 [2]. This kinetic advantage translates to shorter reaction times and higher conversion to the desired γ‑ketophosphonate product, minimizing purification burden.

Agrochemical Intermediate with Defined Regioisomeric Purity

In the synthesis of triazole fungicides and related crop protection agents, the 4,4′‑dichloro substitution pattern ensures that the aryl chloride occupies the para position, a structural feature that influences binding to fungal CYP51. The chemoselective Grignard synthesis route provides the 4,4′‑isomer free of 2,4‑ or 3,4‑regioisomeric contaminants, whereas Friedel‑Crafts routes to the 2,4‑dichloro isomer can generate positional by‑products that require costly chromatographic removal.

HPLC Reference Standard for Method Development

The well‑characterized chromatographic behavior of 4,4′-dichlorobutyrophenone on reverse‑phase Newcrom R1 columns (LogP 3.27, distinct retention time) [1] makes it a suitable system suitability standard for HPLC methods that must resolve dichlorobutyrophenone regioisomers. Its lower lipophilicity relative to the 2,4‑isomer (ΔLogP = −0.71) provides a clear separation window that QC laboratories can exploit for identity and purity testing.

Application
Selection Property
Validation Focus
Synthesis of butyl pharmacophores
Crystalline solid dispensing; LogP 3.27 phase-transfer context
Reproducible alkylation yield and purity on automated platforms
Organophosphonate building blocks
Reported Hammett ρ +1.33 for electron-withdrawing substituents
Kinetic profile and product distribution for γ-ketophosphonate formation
Agrochemical intermediate
Regioisomeric fidelity from chemoselective synthesis route
Absence of 2,4- or 3,4-dichloro positional contaminants
HPLC reference standard
Distinct retention on reverse-phase Newcrom R1 column
Resolution window relative to 2,4-dichloro regioisomer

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